
7-Bromo-6-fluoroisoquinolina
Descripción general
Descripción
7-Bromo-6-fluoroisoquinoline is a chemical compound with the CAS Number: 923022-40-6 . It has a molecular weight of 226.05 and its IUPAC name is 7-bromo-6-fluoroisoquinoline . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 7-Bromo-6-fluoroisoquinoline is 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . This indicates that the compound has a bromine atom at the 7th position and a fluorine atom at the 6th position on the isoquinoline ring.Physical and Chemical Properties Analysis
7-Bromo-6-fluoroisoquinoline is a solid at room temperature . It has a molecular weight of 226.05 .Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
7-Bromo-6-fluoroisoquinolina: es un compuesto que ha llamado la atención en la investigación farmacéutica debido a su potencial bioactividad. La introducción de átomos de flúor en compuestos farmacéuticos a menudo puede resultar en bioactividades únicas debido a los efectos electrostáticos y estéricos que inducen . Este compuesto, con su estructura de isoquinolina fluorada, puede servir como precursor o intermedio en la síntesis de varios fármacos, ofreciendo potencialmente beneficios terapéuticos debido a sus propiedades estructurales.
Ciencia de materiales
En el campo de la ciencia de los materiales, This compound podría desempeñar un papel en el desarrollo de nuevos materiales con propiedades emisoras de luz . Su estructura molecular puede contribuir a la creación de nuevos compuestos orgánicos que exhiben propiedades físicas deseables para su uso en materiales avanzados, como diodos orgánicos emisores de luz (OLED).
Síntesis química
El compuesto es valioso en la química sintética como un bloque de construcción para la construcción de moléculas más complejas. Sus sitios reactivos, particularmente los grupos bromo y flúor, permiten sustituciones y transformaciones selectivas, permitiendo la síntesis de una amplia gama de compuestos heterocíclicos fluorados . Estos compuestos son de gran interés debido a sus diversas aplicaciones en varias industrias químicas.
Cromatografía
En los métodos cromatográficos, This compound podría utilizarse como un compuesto estándar o de referencia para ayudar a identificar y cuantificar estructuras similares dentro de mezclas complejas. Sus distintas propiedades fisicoquímicas, como la polaridad y el peso molecular, lo hacen adecuado para tales aplicaciones analíticas .
Investigación analítica
Este compuesto puede utilizarse en investigación analítica para estudiar el comportamiento de los compuestos fluorados en sistemas biológicos. Sus características estructurales pueden explotarse para investigar interacciones con biomoléculas, ayudando a comprender la farmacocinética y la dinámica de los compuestos medicinales relacionados .
Química supramolecular
La química supramolecular explora las interacciones de las moléculas para formar estructuras más grandes y complejas. This compound podría investigarse por su potencial para participar en interacciones de unión no covalente, contribuyendo al diseño de nuevos ensamblajes supramoleculares con funciones específicas .
Safety and Hazards
The safety information for 7-Bromo-6-fluoroisoquinoline includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
7-Bromo-6-fluoroisoquinoline plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 7-Bromo-6-fluoroisoquinoline can bind to certain proteins, altering their structure and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 7-Bromo-6-fluoroisoquinoline on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, 7-Bromo-6-fluoroisoquinoline can induce changes in gene expression, leading to alterations in cellular metabolism and function. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, 7-Bromo-6-fluoroisoquinoline exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can lead to either inhibition or activation of these targets . For example, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events that are critical for signal transduction . Additionally, 7-Bromo-6-fluoroisoquinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-6-fluoroisoquinoline can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to 7-Bromo-6-fluoroisoquinoline can result in sustained changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 7-Bromo-6-fluoroisoquinoline in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
7-Bromo-6-fluoroisoquinoline is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Bromo-6-fluoroisoquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, binding to plasma proteins can modulate the bioavailability and distribution of 7-Bromo-6-fluoroisoquinoline in the body .
Subcellular Localization
The subcellular localization of 7-Bromo-6-fluoroisoquinoline is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments can influence the compound’s interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
7-bromo-6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZAYLFRWGIRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695087 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923022-40-6 | |
| Record name | 7-Bromo-6-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-6-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)
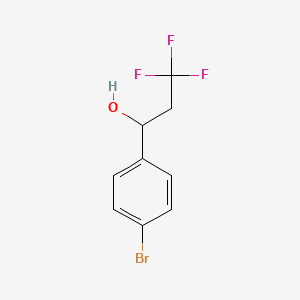
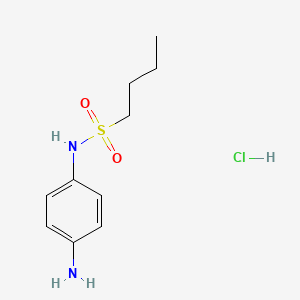
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)
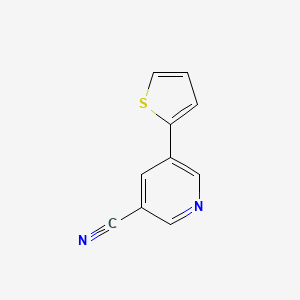

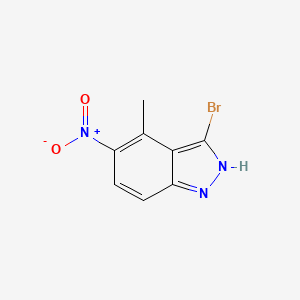

![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)
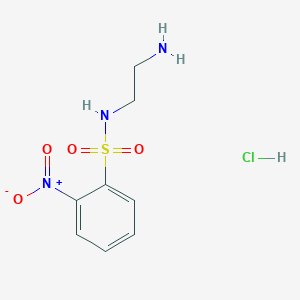
![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

